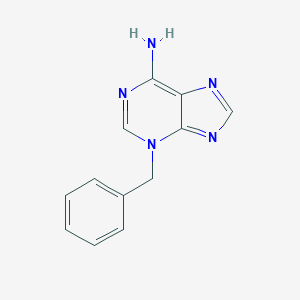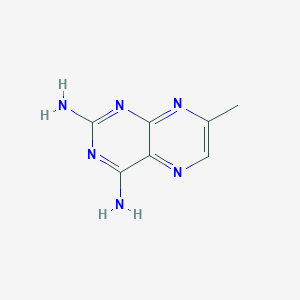![molecular formula C8H9NO2 B189837 4-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 196091-24-4](/img/structure/B189837.png)
4-Methylbenzo[d][1,3]dioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzo[d][1,3]dioxol-5-amine is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as MDBA and is a derivative of the well-known psychoactive drug, ecstasy. However, it is important to note that the focus of
Mecanismo De Acción
MDBA is believed to work by binding to serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters. By inhibiting the reuptake of serotonin and dopamine, MDBA increases their availability in the brain, leading to the release of these neurotransmitters and the subsequent activation of their receptors.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on neurotransmitter release, MDBA has been found to have other biochemical and physiological effects. For example, one study found that MDBA can increase heart rate and blood pressure, which may be related to its stimulant properties. Additionally, MDBA has been found to increase body temperature, which is a common effect of many psychoactive drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBA has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, its effects on neurotransmitter release make it a useful tool for studying the role of dopamine and serotonin in the brain. However, one limitation is that its effects on heart rate and blood pressure may complicate experiments that involve these physiological measures.
Direcciones Futuras
There are several potential future directions for research on MDBA. One area of interest is its potential therapeutic applications for disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of MDBA and its effects on neurotransmitter release. Finally, studies investigating the long-term effects of MDBA use are needed to fully understand its safety and potential risks.
Métodos De Síntesis
MDBA can be synthesized through a multi-step process starting with the reaction of 4-methylphenol with paraformaldehyde to yield 4-methylbenzaldehyde. This intermediate is then reacted with nitromethane to form the corresponding nitrostyrene, which is reduced to MDBA using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
MDBA has been found to have potential applications in scientific research, particularly in the field of neuroscience. One study found that MDBA can increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation and reward processing. This finding suggests that MDBA may have therapeutic potential for disorders such as depression and anxiety.
Propiedades
Número CAS |
196091-24-4 |
|---|---|
Nombre del producto |
4-Methylbenzo[d][1,3]dioxol-5-amine |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
4-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C8H9NO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4,9H2,1H3 |
Clave InChI |
BPVKCORYABDPHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)N |
SMILES canónico |
CC1=C(C=CC2=C1OCO2)N |
Sinónimos |
1,3-Benzodioxol-5-amine, 4-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



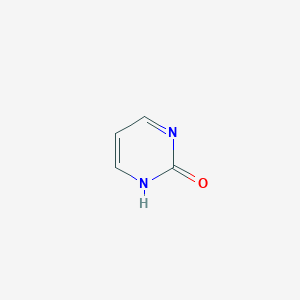
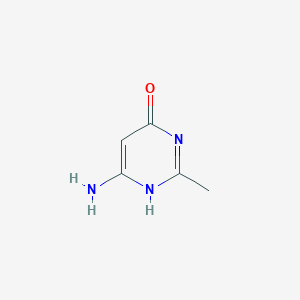


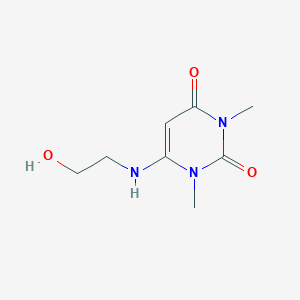
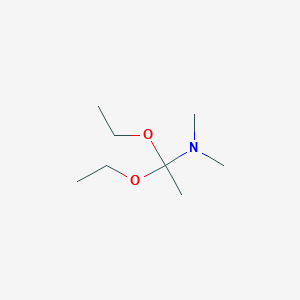
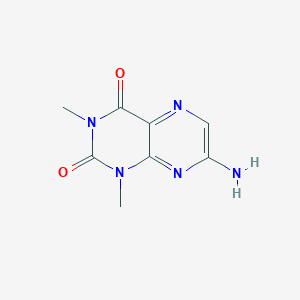
![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)
![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)

